molecular formula C16H20ClN3OS B2586302 (3-Amino-9-azabicyclo[3.3.1]nonan-9-yl)-(1,2-benzothiazol-3-yl)methanone;hydrochloride CAS No. 2416233-82-2

(3-Amino-9-azabicyclo[3.3.1]nonan-9-yl)-(1,2-benzothiazol-3-yl)methanone;hydrochloride

Cat. No.: B2586302
CAS No.: 2416233-82-2
M. Wt: 337.87
InChI Key: LUGNBTBKNXFLDE-UHFFFAOYSA-N
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Description

(3-Amino-9-azabicyclo[3.3.1]nonan-9-yl)-(1,2-benzothiazol-3-yl)methanone;hydrochloride is a chemical compound of significant interest in neuroscience and psychiatric research. Its core structure is based on a 9-azabicyclo[3.3.1]nonane (tropane) scaffold, which is a privileged structure in medicinal chemistry for targeting the central nervous system. This compound has been investigated as a potent and selective ligand for sigma receptors, particularly the sigma-1 and sigma-2 subtypes. Research indicates that sigma receptor ligands can modulate various neurotransmitter systems, including glutamatergic, dopaminergic, and noradrenergic pathways. Consequently, this compound serves as a critical research tool for probing the role of sigma receptors in mechanisms underlying neuropathic pain , depression , and neurodegenerative conditions . Its mechanism of action involves interaction with sigma-1 receptors, which act as chaperone proteins in the endoplasmic reticulum and modulate ion channel activity, calcium signaling, and cellular survival pathways. Studies utilizing this compound have provided valuable insights into the potential neuroprotective and neuroplastic effects of sigma-1 agonism, making it a valuable compound for in vitro and in vivo studies aimed at understanding and developing novel therapeutic strategies for a range of neurological and psychiatric disorders.

Properties

IUPAC Name

(3-amino-9-azabicyclo[3.3.1]nonan-9-yl)-(1,2-benzothiazol-3-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS.ClH/c17-10-8-11-4-3-5-12(9-10)19(11)16(20)15-13-6-1-2-7-14(13)21-18-15;/h1-2,6-7,10-12H,3-5,8-9,17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRPPSLNOCEZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC(C1)N2C(=O)C3=NSC4=CC=CC=C43)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the bicyclic core, followed by the introduction of the benzothiazole moiety. One common synthetic route involves the reaction of 3-aminobicyclo[3.3.1]nonane with benzothiazole-3-carbonyl chloride under controlled conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. The use of catalysts and specific solvents may be employed to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a nitro group.

  • Reduction: : The compound can be reduced to remove the carbonyl group.

  • Substitution: : The benzothiazole ring can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of nitro derivatives.

  • Reduction: : Formation of amine derivatives.

  • Substitution: : Formation of various substituted benzothiazoles.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity, including potential antimicrobial properties.

  • Medicine: : Studied for its pharmacological effects, which may include anti-inflammatory and analgesic properties.

  • Industry: : Potential use in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding.

Comparison with Similar Compounds

Core Structural Variations

The 9-azabicyclo[3.3.1]nonane scaffold is shared among several compounds, but substituents critically influence activity and physicochemical properties. Below is a comparative analysis:

Compound Substituents Key Features Reference
Target Compound 3-Amino, benzothiazol-3-yl methanone Potential CNS activity due to benzothiazole; enhanced solubility via HCl salt N/A
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride (CAS 2291-59-0) Benzyl at N9, ketone at C3 Intermediate in alkaloid synthesis; commercial availability
Mazaticol Hydrochloride (6,6,9-Trimethyl-8-azabicyclo[3.3.1]nonan-3-ol hydrochloride) Hydroxyl at C3, methyl groups at C6 and C9 FDA-approved antiparkinsonian agent; modulates dopamine receptors
N-methyl-N-((9-methyl-9-azabicyclo[3.3.1]non-3-en-3-yl)methyl)aniline Methyl at N9, ene group at C3, aniline side chain Explored in receptor-binding studies; flexible substituents
Ethyl 9-methoxy-9-(3-methoxyphenyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate (CAS 52904-53-7) Methoxy groups at N9 and phenyl, ester at C3 High molecular weight (333.4 g/mol); lipophilic (XLogP3 = 3)

Pharmacological and Physicochemical Properties

Parameter Target Compound 9-Benzyl Analog Mazaticol Hydrochloride
Molecular Weight ~350–370 g/mol (estimated) 293.8 g/mol (CAS 2291-59-0) 273.8 g/mol
Solubility High (hydrochloride salt) Moderate (ketone group) High (polar hydroxyl group)
Therapeutic Use Undefined (benzothiazole suggests CNS targeting) Synthetic intermediate Antiparkinsonian
Lipophilicity Moderate (benzothiazole may increase logP) High (benzyl and ketone) Low (hydroxyl reduces logP)

Biological Activity

The compound (3-Amino-9-azabicyclo[3.3.1]nonan-9-yl)-(1,2-benzothiazol-3-yl)methanone;hydrochloride, also known as CAS number 70243-51-5, is a bicyclic amine derivative that has garnered interest in medicinal chemistry for its potential biological activities. This article synthesizes existing research findings regarding its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a bicyclic structure with an azabicyclo[3.3.1]nonane core and a benzothiazole moiety. The presence of the amino group and the methanone linkage contributes to its biological activity.

Physical Properties

PropertyValue
Molecular FormulaC14H16N2OS
Molecular Weight256.36 g/mol
CAS Number70243-51-5
Melting PointNot specified
SolubilitySoluble in water

Pharmacological Effects

  • Sigma Receptor Binding : Recent studies have shown that derivatives of azabicyclo[3.3.1]nonane exhibit significant binding affinity for sigma receptors, particularly sigma(2) receptors. For example, compounds like WC-26 and WC-59 have been identified as potent sigma(2) receptor ligands with K(i) values in the nanomolar range (2.58 nM and 0.82 nM respectively) .
  • Chemosensitization : The compound has been evaluated for its ability to enhance the efficacy of chemotherapeutic agents such as doxorubicin in cancer cell lines (e.g., EMT-6 and MDA-MB435). Studies indicate that it significantly increases the cytotoxic effects of doxorubicin, suggesting a potential role as a chemosensitizer .
  • Neuroprotective Effects : Preliminary research indicates that compounds within this class may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases .

The mechanisms through which this compound exerts its effects are still under investigation but may involve:

  • Modulation of Sigma Receptors : By binding to sigma receptors, the compound may influence various signaling pathways involved in cell survival and apoptosis.
  • Interaction with Enzymatic Pathways : Its structural features suggest potential interactions with enzymes involved in metabolic processes, which could explain some of its pharmacological effects.

Study on Sigma Receptor Ligands

In a study focusing on N-substituted 9-azabicyclo[3.3.1]nonan derivatives, it was found that specific modifications to the structure led to enhanced selectivity for sigma(2) receptors over sigma(1) receptors, indicating a promising avenue for drug development targeting these receptors .

Chemosensitization Research

Research involving the combination of this compound with doxorubicin revealed that it significantly improved the drug's efficacy against various cancer cell lines in vitro, highlighting its potential use in cancer therapy .

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